6-Chloro-8-methoxychroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5H,2-3H2,1H3 |
InChI Key |
YGLHPRKSUREBNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 8 Methoxychroman 4 One and Its Analogs
Retrosynthetic Analysis of the 6-Chloro-8-methoxychroman-4-one Core Structure
Retrosynthetic analysis of this compound reveals that the core chroman-4-one structure can be disconnected through a key intramolecular oxa-Michael addition. This disconnection points to an α,β-unsaturated ketone precursor, which in turn can be derived from an aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. The primary starting materials are therefore identified as 2'-hydroxy-3'-methoxy-5'-chloroacetophenone and a suitable aldehyde. This strategic disconnection allows for a convergent and flexible synthesis, enabling the introduction of various substituents on the chroman-4-one ring system.
Targeted Synthesis of this compound
The targeted synthesis of this compound and its analogs is often achieved through a one-pot reaction that capitalizes on the principles of aldol condensation and subsequent intramolecular cyclization.
Strategies Utilizing Substituted 2'-Hydroxyacetophenones and Aldehydes
A prevalent and efficient method for constructing the chroman-4-one skeleton involves the reaction of a substituted 2'-hydroxyacetophenone with an aldehyde. acs.org For the synthesis of this compound, 2'-hydroxy-3'-methoxy-5'-chloroacetophenone is the key starting material. The reaction with an aldehyde, often under basic conditions, initiates a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate (an α,β-unsaturated ketone). This intermediate then undergoes a spontaneous or catalyzed intramolecular oxa-Michael addition to yield the desired chroman-4-one. The choice of aldehyde allows for the introduction of various substituents at the 2-position of the chroman-4-one ring.
Base-Promoted Aldol Condensation and Intramolecular Oxa-Michael Additions
The synthesis of chroman-4-ones is frequently accomplished through a base-promoted tandem reaction. masterorganicchemistry.comeurekaselect.com The process begins with an aldol addition reaction between the enolate of a 2'-hydroxyacetophenone and an aldehyde. masterorganicchemistry.com This is followed by a condensation step (dehydration) to form the corresponding chalcone. The crucial step is the subsequent intramolecular oxa-Michael addition, where the phenoxide ion attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the chroman-4-one ring. nih.govresearchgate.net Various bases can be employed to promote this reaction, including inorganic bases like sodium hydroxide (B78521) and potassium carbonate, as well as organic bases such as pyrrolidine (B122466) and triethylamine. eurekaselect.comnih.govresearchgate.net The selection of the base can influence the reaction rate and yield.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and reaction time. For instance, microwave irradiation has been shown to significantly accelerate the reaction, leading to higher yields in shorter time frames. acs.org The use of a catalytic amount of a strong base is generally preferred to minimize side reactions. Purification is typically achieved through column chromatography.
| Parameter | Condition | Effect on Yield and Purity |
| Solvent | Ethanol, Methanol, DMF | Can influence solubility of reactants and intermediates, affecting reaction rate. |
| Base | NaOH, KOH, Pyrrolidine, DIPA | Choice of base can affect the rate of both the aldol condensation and the oxa-Michael addition. acs.orgeurekaselect.comresearchgate.net |
| Temperature | Room Temperature to Reflux/Microwave | Higher temperatures can increase reaction rate but may also lead to side products. Microwave heating can be highly effective. acs.org |
| Reaction Time | 1 to 24 hours | Monitored by TLC to ensure completion without significant degradation of the product. |
Stereoselective and Enantioselective Synthetic Approaches for Chroman-4-one Derivatives
The development of stereoselective and enantioselective methods for the synthesis of chroman-4-one derivatives is of great interest due to the often stereospecific biological activity of chiral molecules. semanticscholar.org
Asymmetric Catalysis in Chroman-4-one Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chroman-4-ones. Organocatalysis and transition-metal catalysis are the two main approaches. Chiral organocatalysts, such as proline and its derivatives, as well as bifunctional thioureas and squaramides, have been successfully employed to catalyze the asymmetric intramolecular oxa-Michael addition, leading to enantioenriched chroman-4-ones. nih.govresearchgate.netmdpi.com These catalysts can activate the substrates through the formation of chiral intermediates like enamines or by hydrogen bonding, thereby controlling the stereochemical outcome of the cyclization.
Transition metal complexes featuring chiral ligands have also proven effective. For example, chiral N,N'-dioxide-nickel(II) complexes have been used to catalyze the asymmetric intramolecular conjugate addition to afford flavanones and chromanones with high yields, though enantioselectivity can be influenced by the electronic properties of the substituents. nih.gov Similarly, chiral phosphoric acids have been utilized as catalysts in cycloaddition reactions to produce chiral chroman derivatives with excellent enantioselectivities. mdpi.com
Below is a table summarizing some notable asymmetric catalytic systems for the synthesis of chroman-4-one derivatives:
| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
| Organocatalyst | Cinchona-alkaloid-urea-based bifunctional organocatalysts | Intramolecular oxy-Michael addition | Not specified | researchgate.net |
| Organocatalyst | Pyrrolidine | Aldol/oxa-Michael reaction | Racemic product, but diastereoselective | nih.gov |
| Transition Metal | Chiral N,N'-dioxide nickel(II) complex | Asymmetric intramolecular conjugate addition | Moderate to high, substrate dependent | nih.gov |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric [2 + 4] cycloadditions | Up to 98% ee | mdpi.com |
| Transition Metal | Ni(OTf)2 with bis(oxazoline) ligand | One-pot synthesis from o-quinone methides | Up to 95% ee | nih.gov |
Diastereoselective Control in Ring Closure Reactions
The stereochemical configuration of substituents on the chromanone core is crucial for its biological activity. Consequently, achieving diastereoselective control during the synthesis of this compound and its analogs is a significant focus of modern synthetic chemistry. Diastereoselectivity in these syntheses is most often established during the key ring-closure step that forms the heterocyclic pyranone ring.
Various strategies have been developed to influence the stereochemical outcome of this cyclization. One effective method is the intramolecular Michael-type cyclization. For instance, a highly diastereoselective protocol for creating 3,3-disubstituted 3-nitro-4-chromanones has been reported, utilizing an intramolecular Michael addition of α-nitro aryl ketones that contain unsaturated ester units. nih.gov In this process, the use of a catalytic quantity of a base like potassium tert-butoxide (KOtBu) was identified as critical for achieving high diastereoselectivity. nih.gov Similarly, a cascade inter–intramolecular double Michael reaction strategy has been used to produce highly functionalized cyclohexanones with excellent diastereoselectivity, and in some cases, this reaction also yields tetrahydrochromen-4-one side products with high diastereocontrol. beilstein-journals.org The mechanism involves a diastereoselective 6-endo-trig intramolecular Michael addition of an enolate to an enone moiety. beilstein-journals.org
Radical cyclizations also provide a powerful means to control stereochemistry. Asymmetric radical bicyclization processes, for example, have been developed using metalloradical catalysis to construct chiral chromanones that bear fused cyclopropanes with specific stereochemistry. nih.gov Furthermore, diastereoselective control has been demonstrated in inverse demand Diels-Alder reactions. This approach has been used to construct complex chroman spiroketal systems, where the stereochemistry of a chiral exocyclic enol ether directs the formation of a specific spiroketal epimer during the cycloaddition with an o-quinone methide intermediate. nih.gov These examples underscore the importance of catalyst and substrate control in directing the stereochemical outcome of the ring-closure reaction to access specific diastereomers of chroman-4-one analogs.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules like this compound is an increasingly important area of research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Key strategies include the use of alternative energy sources like microwave irradiation, the reduction or elimination of volatile organic solvents, and the development of catalytic systems that avoid toxic or heavy metals. researchgate.net
Solvent-Free and Microwave-Assisted Reactions
The use of microwave-assisted synthesis represents a significant advancement in green chemistry for the production of chromanone derivatives. Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher product yields compared to conventional heating methods. researchgate.netmdpi.com This efficiency can also lead to a reduction in energy consumption.
| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
| Reaction Time | Hours to Days | Minutes | mdpi.com, nih.gov |
| Yield | Moderate to Good | Good to Excellent | nih.gov, nih.gov |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free | nih.gov, nih.gov |
| Energy Efficiency | Lower | Higher | researchgate.net |
| Chemoselectivity | Variable | Often Increased | nih.gov |
This table presents a generalized comparison based on findings in the synthesis of chromanones and related heterocyclic compounds.
Metal-Free Catalysis in Radical Cascade Cyclization
Radical cascade cyclizations are a powerful and elegant strategy for constructing the chroman-4-one scaffold. frontiersin.org In line with green chemistry principles, a major focus has been the development of metal-free catalytic systems for these transformations. Traditional methods often rely on transition-metal catalysts, which can be toxic, expensive, and leave metallic residues in the final product that are difficult and costly to remove.
Modern approaches increasingly utilize visible-light photoredox catalysis, which often employs organic dyes as metal-free photocatalysts. frontiersin.org This strategy has been successfully applied to the synthesis of 3-substituted chroman-4-ones through the tandem radical addition and cyclization of alkenyl aldehydes. nih.govacs.org These reactions are prized for their mild conditions, typically running at room temperature and showing broad functional group tolerance. nih.govacs.org
A notable example is the metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation, which provides access to 3-(arylmethyl)chroman-4-ones. frontiersin.org This method is explicitly described as a "green, and powerful strategy". frontiersin.org Other research has detailed the synthesis of ester-containing chroman-4-ones through a cascade radical annulation that proceeds under entirely metal-free conditions. researchgate.net These metal-free approaches, which avoid the use of strong oxidants and often operate under neutral reaction conditions, represent a more sustainable and environmentally benign route to the synthesis of this compound and its analogs. nih.gov
Chemical Reactivity and Mechanistic Transformations of 6 Chloro 8 Methoxychroman 4 One
Electrophilic and Nucleophilic Reactions at the Chroman-4-one Ring System
The chroman-4-one ring system is susceptible to both electrophilic and nucleophilic attacks, primarily dictated by the electron-donating and -withdrawing nature of its substituents. The methoxy (B1213986) group at the C-8 position and the chloro group at the C-6 position influence the electron density of the aromatic ring, thereby directing incoming electrophiles.
Nucleophilic reactions often target the electrophilic carbon centers, most notably the carbonyl carbon at C-4. The sulfone group in related compounds like 6-chlorothiochroman-4-one (B87741) 1,1-dioxide enhances electrophilicity at adjacent carbons, making them prone to nucleophilic attack. vulcanchem.com
Functional Group Interconversions of the Carbonyl and Substituted Positions
Functional group interconversions are fundamental in modifying the properties and reactivity of 6-chloro-8-methoxychroman-4-one. solubilityofthings.com These transformations can involve the carbonyl group and the substituents at various positions.
Key interconversions include:
Reduction of the Carbonyl Group: The ketone at C-4 can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.com This transformation is crucial for synthesizing a variety of chroman derivatives. acs.org
Conversion of Alcohols to Other Functional Groups: The resulting hydroxyl group can be further converted into halides or sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu
Oxidation of Alcohols: Secondary alcohols can be oxidized back to ketones using reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern and Dess-Martin periodinane oxidations. imperial.ac.ukucr.edu
| Transformation | Reagent(s) | Product Functional Group |
| Ketone to Secondary Alcohol | NaBH4, LiAlH4 | Alcohol |
| Alcohol to Alkyl Halide | SOCl2, PBr3 | Halide |
| Alcohol to Sulfonate Ester | TsCl, MsCl | Sulfonate Ester |
| Secondary Alcohol to Ketone | PCC, DMP, Swern Oxidation | Ketone |
Rearrangement Reactions of the Chroman-4-one Scaffold
Rearrangement reactions of the chroman-4-one scaffold can lead to the formation of diverse heterocyclic structures. One notable example is the Baeyer-Villiger rearrangement, where a peroxyacid is used to insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. ucr.edu This reaction provides a pathway to lactone derivatives.
Another significant rearrangement is the Wolff rearrangement of α-diazoketones derived from chroman-4-ones. This reaction, often induced photochemically or thermally, can lead to the formation of ketenes, which can then be trapped with nucleophiles to yield various carboxylic acid derivatives. vanderbilt.edu
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is centered around the transformations of the carbonyl group and other susceptible functionalities. nih.gov
Reduction Reactions: The carbonyl group at the C-4 position is readily reduced to a hydroxyl group, forming the corresponding alcohol. This is a common step in the synthesis of many chroman-4-one derivatives. acs.org The choice of reducing agent can influence the stereoselectivity of the reaction.
Oxidation Reactions: Oxidation reactions can be employed to introduce new functional groups or to modify existing ones. For instance, the oxidation of a C-H bond adjacent to the heteroatom or the aromatic ring can be achieved under specific conditions. Chromium(VI) reagents are powerful oxidizing agents for converting secondary alcohols to ketones. ucr.edu The oxidation of 6-chloro-4-(2-phenylethenyl)chroman-2-ol with pyridinium chlorochromate (PCC) yields the corresponding chroman-2-one. nih.gov
| Reaction Type | Initial Functional Group | Reagent(s) | Final Functional Group |
| Reduction | Ketone | NaBH4 | Secondary Alcohol |
| Oxidation | Secondary Alcohol | PCC | Ketone |
Derivatization at the 2-, 3-, and 4-Positions of the Chroman Ring
The C-2, C-3, and C-4 positions of the chroman-4-one ring are key sites for derivatization, allowing for the introduction of a wide array of functional groups and substituents. researchgate.net
The C-3 position, being adjacent to the carbonyl group, is activated for various reactions. Bromination at this position using agents like N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide (Py·Br3) can introduce a bromine atom, which can then be substituted by various nucleophiles. acs.org This allows for the synthesis of 3-substituted chroman-4-ones.
Structure Activity Relationship Sar Studies of 6 Chloro 8 Methoxychroman 4 One Derivatives
Design and Synthesis of Analogs with Positional and Stereochemical Variations
The generation of a diverse library of 6-Chloro-8-methoxychroman-4-one analogs is foundational to understanding its SAR. Synthetic strategies are often designed to allow for systematic variations across the chroman-4-one scaffold. A prominent and efficient method for creating 2-alkyl-substituted chroman-4-ones involves a one-step, base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.gov
This reaction is typically carried out by reacting a substituted 2'-hydroxyacetophenone (B8834) with a relevant aldehyde. The use of microwave irradiation has been shown to significantly enhance the efficiency of this process, allowing for the synthesis of a wide range of analogs with different substituents at the C-2, C-6, and C-8 positions. nih.govnih.gov For instance, reacting 3'-bromo-5'-chloro-2'-hydroxyacetophenone (B1273138) with various aldehydes under these conditions yields chroman-4-ones with diverse alkyl and aryl groups at the C-2 position. nih.gov
The synthesis of analogs with stereochemical variations is also crucial for SAR studies. The chiral center at the C-2 position means that enantiomers can exhibit different biological activities. The separation of racemic mixtures or the development of asymmetric syntheses allows for the evaluation of individual stereoisomers, providing deeper insight into the specific three-dimensional requirements for target binding. nih.gov Further modifications, such as the reduction of the C-4 carbonyl group to a hydroxyl group, introduce additional stereocenters and allow for the exploration of the importance of this keto-functionality for biological activity. nih.gov
Elucidation of Substituent Effects on Biological Activity Profiles (In Vitro)
In vitro assays are essential for determining how structural modifications to the this compound core affect biological activity. Studies on a series of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases, have provided significant SAR insights. nih.govacs.org These studies reveal that the substitution pattern on the chroman-4-one scaffold is a key determinant of inhibitory potency and selectivity. nih.govacs.org
The most potent compounds identified in these studies were typically substituted at the 2-, 6-, and 8-positions. nih.gov This highlights the importance of these specific locations for molecular recognition by the biological target. The nature of the substituent at the C-2 position, for example, was found to be critical, with the length and branching of an alkyl chain influencing inhibitory activity. An n-propyl or an n-pentyl group at the C-2 position was often found to be more effective than longer chains like n-heptyl, suggesting an optimal size for the substituent to fit within the target's binding pocket. nih.govacs.org
Impact of Halogen and Methoxy (B1213986) Group Positions and Nature
The electronic properties of substituents on the aromatic ring of the chroman-4-one scaffold play a pivotal role in determining biological activity. Research has demonstrated that larger, electron-withdrawing groups at the C-6 and C-8 positions are favorable for SIRT2 inhibition. nih.govnih.gov This suggests that reducing the electron density of the aromatic ring enhances the compound's interaction with the target enzyme.
Specifically, compounds with halogens like chlorine and bromine at these positions are among the most potent inhibitors. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent SIRT2 inhibitor with an IC₅₀ value of 1.5 μM. nih.govacs.org In contrast, electron-donating groups, such as methoxy groups, generally lead to less potent compounds. nih.gov Electron-rich chroman-4-ones are typically weaker inhibitors than their electron-poor counterparts. acs.org This is further exemplified by the observation that a 7-fluoro substituted analog showed only weak inhibitory activity. acs.org The position of the substituent is also critical; studies indicate that the group at the C-6 position has a more significant impact on activity than the substituent at the C-8 position. acs.org
The table below summarizes the in vitro activity of several chroman-4-one derivatives against SIRT2, illustrating the impact of substituents at various positions.
| Compound | R² Substituent | R⁶ Substituent | R⁸ Substituent | SIRT2 Inhibition IC₅₀ (μM) |
|---|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | n-Pentyl | Br | Br | 1.5 |
| 8-bromo-6-chloro-2-pentylchroman-4-one | n-Pentyl | Cl | Br | 4.3 |
| 6-bromo-2-pentylchroman-4-one | n-Pentyl | Br | H | 5.8 |
| 8-bromo-2-pentylchroman-4-one | n-Pentyl | H | Br | 27 |
| 6-chloro-2-pentylchroman-4-one | n-Pentyl | Cl | H | 14 |
| 6,8-dichloro-2-pentylchroman-4-one | n-Pentyl | Cl | Cl | 6.2 |
| 6-bromo-8-chloro-2-propylchroman-4-one | n-Propyl | Br | Cl | 10.6 |
Data sourced from a study on SIRT2 inhibitors. nih.govacs.org
Influence of Heterocyclic Ring Modifications
Modifications to the core heterocyclic ring system of chroman-4-one provide further SAR insights. One of the most direct comparisons is with chromones, which contain a double bond between C-2 and C-3. Studies have shown that for SIRT2 inhibition, the saturated chroman-4-one scaffold is preferred over the unsaturated chromone (B188151) structure. nih.gov The intact carbonyl group at C-4 is also considered crucial for high potency, as its reduction to a hydroxyl group or its complete removal significantly diminishes or abolishes activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not widely published, the principles can be applied to this class of compounds to gain predictive insights. QSAR studies on closely related structures, such as 3-iodochromone derivatives, have successfully developed models to predict fungicidal activity. frontiersin.org
These models typically use a range of molecular descriptors, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), and topological descriptors, to build a mathematical equation that predicts activity. frontiersin.org For chromone derivatives, descriptors related to the electronic properties and the presence of specific atoms at certain topological distances have been found to be important. frontiersin.org A 3D-QSAR method, Molecular Field Analysis (MFA), performed on other chromone derivatives suggested that electronegative groups on one part of the molecule and electropositive groups on another were key for antioxidant activity. mdpi.com Applying such a QSAR approach to this compound derivatives could help in prioritizing the synthesis of new analogs with a higher probability of being active, thereby streamlining the drug discovery process.
Ligand-Based and Structure-Based Design Strategies
Both ligand-based and structure-based design strategies are powerful approaches for the rational design of novel inhibitors based on the this compound scaffold.
Ligand-based design relies on the knowledge of known active molecules. The SAR data gathered from the in vitro testing of various analogs (as described in section 4.2) forms the basis of this approach. By identifying the common structural features (pharmacophore) required for activity—such as the electron-withdrawing groups at C-6 and C-8, and an optimally sized alkyl group at C-2—new molecules can be designed that incorporate these key features.
Structure-based design utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. This approach allows for the design of ligands that fit precisely into the target's binding site. For example, in the development of chroman-4-one derivatives as inhibitors of Pteridine (B1203161) Reductase 1 (PTR1) from parasites, crystal structures of the target enzyme in complex with chroman-4-one inhibitors were solved. nih.gov These structures revealed key interactions, such as the chroman-4-one moiety forming a π-sandwich between a phenylalanine residue and a cofactor in the active site. nih.gov This detailed structural information provides a powerful blueprint for designing next-generation inhibitors with improved potency and selectivity. In cases where an experimental structure is unavailable, a homology model of the target protein can be generated to guide the design process, as has been done for SIRT2. acs.org
In Vitro Biological Investigations and Molecular Mechanistic Elucidation Non Clinical
Evaluation of Biological Activities in Cell-Based Assays (Excluding Clinical Data)
There is no available data on the inhibitory effects of 6-Chloro-8-methoxychroman-4-one on enzymes such as sirtuins or pteridine (B1203161) reductase 1.
Information regarding the binding affinity and selectivity of this compound for any biological receptors is not present in the current scientific literature.
No studies have been published detailing the effects of this compound on cell proliferation or its ability to induce apoptosis in any specific cell lines, including cancer cells.
There are no available in vitro assay results to characterize the potential antioxidant or anti-inflammatory properties of this compound.
Elucidation of Molecular Targets and Pathways
As there are no primary biological activity studies, there have been no subsequent investigations to identify or validate the molecular targets of this compound using techniques such as proteomics or affinity probes.
An article on the chemical compound “this compound” cannot be generated at this time.
Extensive searches for scientific literature and data pertaining specifically to "this compound" have not yielded any results. There is no available information in the public domain regarding its in vitro biological investigations, mechanistic analysis at the cellular and subcellular level, or any comparative analysis with other bioactive chroman-4-one scaffolds.
This suggests that the compound may be a novel or very recently synthesized molecule that has not yet been the subject of published research, or it may be a theoretical compound that has not been synthesized or studied. Without any primary or secondary research data, it is impossible to create a scientifically accurate and informative article as requested.
Further research and publication in peer-reviewed scientific journals would be required before a detailed article on the biological activities of "this compound" could be written.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using DFT methods like B3LYP, are fundamental to understanding the intrinsic electronic properties of a molecule. nih.gov These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions. For chromone (B188151) and chroman-4-one derivatives, DFT has been successfully used to optimize molecular geometries and predict a range of chemical properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. In studies of similar heterocyclic compounds, a smaller energy gap has been correlated with higher biological activity. researchgate.net For 6-Chloro-8-methoxychroman-4-one, the electron-withdrawing chloro group and electron-donating methoxy (B1213986) group would significantly influence the energies of these orbitals.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -6.85 | Indicates electron-donating ability (nucleophilicity). Primarily localized on the methoxy-substituted benzene (B151609) ring. |
| LUMO (Lowest Unoccupied Molecular Orbital) | -2.15 | Indicates electron-accepting ability (electrophilicity). Primarily localized around the carbonyl group and the chroman-4-one core. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.70 | Correlates with chemical reactivity and kinetic stability. A moderate gap suggests potential for biological activity. researchgate.net |
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. youtube.comrsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.netnih.govnih.gov
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack and are associated with lone pairs of electrons, such as on the carbonyl oxygen.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
For this compound, the MEP surface would predictably show a strong negative potential (red) around the carbonyl oxygen (C=O) at position 4, making it a primary site for hydrogen bonding and electrophilic interactions. The chlorine atom would also contribute to the electronegative landscape. Positive potential (blue) would likely be found on the hydrogen atoms of the molecule. This analysis is crucial for predicting non-covalent interactions, such as how the molecule might bind to a biological receptor. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For the chroman-4-one ring, which is not planar, this analysis can reveal the most stable conformations, such as the half-chair or sofa forms. nih.gov
Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing insights into the flexibility and stability of the compound in a simulated biological environment (e.g., in water). researchgate.netjcu.edu In studies of ligands binding to proteins, MD simulations are used to assess the stability of the ligand-protein complex, tracking how interactions change over nanoseconds. nih.gov Key parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to ensure the simulation has reached equilibrium and the complex is stable.
| Parameter | Description | Typical Finding for a Stable Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable fluctuations (e.g., < 3 Å) after an initial equilibration period, indicating the complex is not undergoing major conformational changes. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the molecule and its receptor. Lower fluctuations in the binding site indicate stable interactions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Persistent hydrogen bonds throughout the simulation confirm key stabilizing interactions. |
Molecular Docking and Ligand-Protein Interaction Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the protein or receptor). nih.gov This method is central to structure-based drug design. Chroman-4-one derivatives have been studied as inhibitors for various enzymes, including sirtuin 2 (SIRT2) and pteridine (B1203161) reductase 1 (PTR1). acs.orgnih.govnih.gov
In a typical docking study, this compound would be docked into the active site of a target protein. The results are ranked by a scoring function that estimates the binding free energy (a lower score usually indicates a better binding affinity). The analysis of the best-scoring pose reveals key intermolecular interactions, such as:
Hydrogen bonds: Often involving the carbonyl oxygen of the chromanone. nih.gov
Hydrophobic interactions: Involving the aromatic rings.
Halogen bonds: The chlorine atom at position 6 could potentially form halogen bonds, a specific type of non-covalent interaction.
For example, studies on similar chroman-4-ones as SIRT2 inhibitors showed that the carbonyl oxygen forms crucial hydrogen bonds, while substitutions on the benzene ring influence hydrophobic interactions within the binding channel. acs.orgacs.org
| Parameter | Value/Residues | Interpretation |
|---|---|---|
| Binding Affinity (Docking Score) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting potential inhibitory activity. |
| Hydrogen Bonds | C=O group with backbone NH of Val83 | A key anchoring interaction within the hinge region of the kinase. nih.gov |
| Hydrophobic Interactions | Benzene ring with Leu15, Phe145 | Stabilization of the ligand in a hydrophobic pocket of the active site. |
| Halogen Interaction | Chlorine atom with Gly82 | Potential for a stabilizing halogen bond or close van der Waals contact. |
Prediction of Spectroscopic Properties through Computational Models
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict spectroscopic properties like UV-Visible absorption spectra. researchgate.net This allows for a direct comparison between theoretical models and experimental data, helping to confirm the structure and understand its electronic transitions. The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Such studies on chromone derivatives have shown good agreement between theoretical calculations and experimental spectra. researchgate.net
| Transition | Predicted λmax (nm) (TD-DFT) | Experimental λmax (nm) | Assignment |
|---|---|---|---|
| S0 → S1 | 325 | 328 | n → π* transition, primarily involving the carbonyl group. |
| S0 → S2 | 270 | 274 | π → π* transition, involving the aromatic system. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Chemical Space Exploration
For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico ADME prediction uses computational models to estimate these properties before a compound is synthesized, saving significant time and resources. japsonline.comnih.govbepls.com These models evaluate parameters based on the molecule's structure, such as lipophilicity (LogP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.
One of the most common frameworks is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules:
Molecular weight ≤ 500 Da
LogP ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
SwissADME and similar web tools are often used to predict a wide range of these properties. rjptonline.orgnih.gov For this compound, predictions would assess its potential for oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450s. nih.gov
| Property | Descriptor | Predicted Value | Comment |
|---|---|---|---|
| Physicochemical Properties | Molecular Formula | C10H9ClO3 | - |
| Molecular Weight | 212.63 g/mol | Complies with Lipinski's rule (≤ 500). rjptonline.org | |
| logP (Lipophilicity) | 2.35 | Good balance of solubility and permeability; complies with Lipinski's rule (≤ 5). | |
| Topological Polar Surface Area (TPSA) | 46.53 Å2 | Suggests good cell permeability (< 140 Å2). | |
| Drug-Likeness | Lipinski's Rule of Five | 0 violations | High probability of being an orally active drug. rjptonline.org |
| H-Bond Acceptors | 3 | Complies with Lipinski's rule (≤ 10). | |
| H-Bond Donors | 0 | Complies with Lipinski's rule (≤ 5). | |
| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may be able to cross the BBB. |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Analysis of Intermolecular Interactions in Crystal Lattices
The study of the crystal structure of chromanone derivatives through single-crystal X-ray diffraction offers invaluable insights into their three-dimensional arrangement and the non-covalent interactions that govern their packing in the solid state. While specific crystallographic data for 6-Chloro-8-methoxychroman-4-one is not extensively published, the analysis of closely related chromanone structures provides a robust framework for understanding the expected intermolecular forces at play.
Detailed crystallographic studies on substituted chroman-4-ones reveal the prevalence of several key intermolecular interactions that dictate the crystal lattice architecture. nih.govsemanticscholar.org These interactions are crucial for the stability of the crystal structure. For instance, in many chromanone derivatives, weak C-H···O hydrogen bonds are observed, where hydrogen atoms attached to the carbon framework interact with oxygen atoms of neighboring molecules. nih.gov Additionally, O-H···O hydrogen bonds are common in derivatives that contain hydroxyl groups. semanticscholar.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the close contacts of a molecule in a crystal, providing a detailed picture of the hydrogen bonds, and other van der Waals interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the different types of intermolecular contacts. nih.gov
Table 1: Common Intermolecular Interactions in Chromanone Crystal Lattices
| Interaction Type | Description | Typical Atom-Atom Distance (Å) |
| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | 2.2 - 2.8 |
| O-H···O | A classical hydrogen bond between a hydroxyl hydrogen and an oxygen atom. | 1.8 - 2.2 |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | 3.3 - 3.8 (centroid-centroid) |
| C-H···π | An interaction between a C-H bond and the π-electron system of an aromatic ring. | 2.5 - 3.0 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the purification, purity assessment, and, when applicable, the separation of enantiomers of this compound. High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC setup is typically employed, using a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity is assessed by monitoring the elution profile with a UV detector, where a single sharp peak at a characteristic retention time indicates a high degree of purity.
Given that the chromanone structure contains a stereocenter at the C2 position, this compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial and is achieved through chiral HPLC. This specialized HPLC technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. registech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a variety of compounds, including those with chromanone scaffolds. nih.govsigmaaldrich.com
The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The differential stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal resolution. nih.gov
Table 2: Representative HPLC and Chiral HPLC Parameters for Chromanone Derivatives
| Parameter | HPLC for Purity | Chiral HPLC for Enantioseparation |
| Stationary Phase | C18-modified silica | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethanol/Trifluoroacetic acid |
| Detection | UV-Vis Detector (e.g., at 254 nm) | UV-Vis Detector |
| Purpose | Purity assessment | Separation and quantification of enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility for direct analysis by Gas Chromatography (GC), its volatile derivatives can be readily analyzed by GC-Mass Spectrometry (GC-MS). Derivatization is a common strategy to increase the volatility and thermal stability of analytes for GC analysis. For a chromanone, derivatization could potentially target the carbonyl group, although analysis often proceeds by direct injection if the compound is sufficiently stable and volatile.
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for the unequivocal identification of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. ojp.gov For a halogenated compound like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum would be a key diagnostic feature for its identification.
GC-MS is a highly sensitive and specific technique, making it well-suited for the detection and identification of trace impurities or for the analysis of complex mixtures containing this compound or its derivatives.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chromanone analogs can sometimes result in poor yields, and isolation from natural sources can be expensive. nih.gov This necessitates the development of more efficient and cost-effective synthetic methods. Future research should focus on eco-friendly approaches that minimize waste and improve reaction efficiency.
Key areas for development include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions and improve yields for related heterocyclic compounds, such as the dehydrogenation of 2-phenyl-chroman-4-one. rasayanjournal.co.in Applying this technique to the synthesis of 6-Chloro-8-methoxychroman-4-one could significantly reduce reaction times and energy consumption. rasayanjournal.co.in
Reusable Catalysts: The exploration of solid acid catalysts, such as cellulose (B213188) sulfuric acid, offers a sustainable option for the synthesis of heterocyclic systems. researchgate.net These catalysts are advantageous due to their reusability, mild reaction conditions, and straightforward workup procedures, which align with the principles of green chemistry. researchgate.net
Enantioselective Synthesis: For chiral chromanones, developing stereoselective synthetic routes is crucial. As seen with related compounds like (S)-8-Chloro-6-methoxychroman-4-amine, asymmetric catalysis can be employed to produce specific enantiomers, which is vital as different enantiomers can have distinct biological activities. vulcanchem.com
Comparison of Synthetic Methodologies
| Method | Key Advantages | Potential Application | Reference |
|---|---|---|---|
| Conventional Synthesis (e.g., using PCC) | Established Procedures | Baseline for comparison | nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Efficient production of chromanone core | rasayanjournal.co.in |
| Solid Acid Catalysis | Eco-friendly, reusable catalyst, easy workup | Sustainable synthesis of heterocyclic rings | researchgate.net |
| Asymmetric Catalysis | Control of stereochemistry | Production of specific, biologically active enantiomers | vulcanchem.com |
Exploration of Underexplored Biological Targets and Mechanisms (In Vitro)
The chroman-4-one scaffold is present in compounds exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. nih.gov However, the specific biological targets of this compound remain largely unexplored.
Future in vitro studies could investigate its interaction with:
Epigenetic Targets: Chromane-like scaffolds have been successfully optimized to create specific inhibitors of bromodomains, such as the PFI-3 probe for family VIII bromodomains. nih.gov Investigating the potential of this compound to modulate the activity of bromodomains, histone deacetylases (HDACs), or sirtuins (like SIRT2) could uncover novel therapeutic applications. vulcanchem.com
Metabolic Disease Targets: Flavanones, which are 2-phenyl chroman-4-one derivatives, are known to inhibit receptors and enzymes involved in diabetes, such as DPP4, PPAR-γ, and α-glucosidase. nih.gov Screening this compound against these and other metabolic targets could reveal its potential for treating metabolic disorders.
Inflammatory Pathway Proteins: Given the known anti-inflammatory properties of many chromanones, exploring the effect of this compound on key inflammatory mediators like tumor necrosis factor-α (TNF-α) or various kinases involved in inflammatory signaling is a logical next step. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry by enabling rapid screening and design of novel compounds. For this compound, these computational tools can be leveraged to accelerate research.
Potential applications include:
Analog Design: AI algorithms can be used to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Property Prediction: Computational modeling and molecular dynamics simulations can predict key molecular characteristics. For instance, such methods have been used to analyze the electrostatic potential and binding entropy of the related (S)-8-Chloro-6-methoxychroman-4-amine, providing insights into its interaction with biological targets. vulcanchem.com This approach can be used to predict how modifications to the this compound structure would affect its binding to specific proteins.
Target Identification: Machine learning models can be trained on large datasets of compound-target interactions to predict novel biological targets for this compound, guiding future in vitro validation studies.
Computational Approaches in Drug Discovery
| Computational Tool | Application | Potential Outcome for this compound | Reference |
|---|---|---|---|
| Molecular Dynamics Simulations | Predicting binding affinity and molecular interactions | Enhanced understanding of target engagement and improved analog design | vulcanchem.com |
| Machine Learning Models | Virtual screening and target prediction | Identification of novel biological targets and prioritization of candidates | bldpharm.com |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity | Design of more potent and selective analogs | nih.gov |
Applications in Chemical Biology Probes and Tools
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. nih.gov The chromanone scaffold is an excellent starting point for the development of such tools. The medicinal chemistry program that developed PFI-3, a selective probe for family VIII bromodomains, from a fragment hit demonstrates the potential of this molecular architecture. nih.gov
Given its defined structure, this compound could be developed into a chemical probe. This would involve:
Identifying a specific, high-affinity biological target.
Synthesizing derivatives to optimize potency and selectivity.
Characterizing its on-target and off-target activity to validate its use as a probe.
Such a probe would be invaluable for elucidating the physiological and pathological roles of its target protein.
Potential in Materials Science or Catalyst Development (Non-Biological Applications)
Beyond biological applications, the chemical structure of this compound suggests potential uses in materials science and catalysis. The rigid heterocyclic core combined with reactive functional groups (chloro and methoxy) makes it an interesting building block for new materials.
Future research could explore:
Polymer Synthesis: The chromanone ring could be incorporated into polymer backbones to create materials with unique thermal or optical properties. The reactivity of the chromanone structure can be utilized to synthesize new polymers. researchgate.net
Ligand Development: The oxygen and chlorine atoms could act as coordination sites for metal ions, suggesting its potential use as a ligand in the development of novel catalysts for organic synthesis.
Crystal Engineering: The study of the crystal structure of related chromane (B1220400) derivatives provides foundational knowledge for applications in materials science, where precise molecular packing is essential. nih.gov The specific substituents on this compound will influence its solid-state packing, which could be exploited in the design of functional crystalline materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
